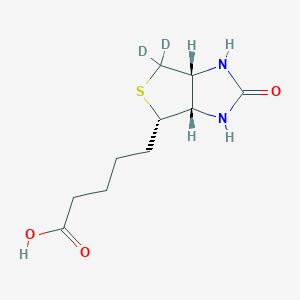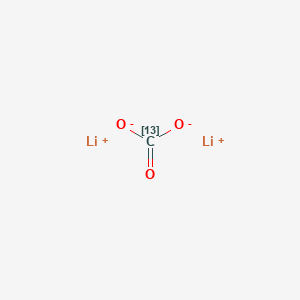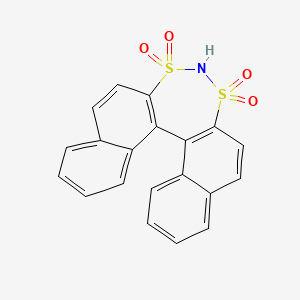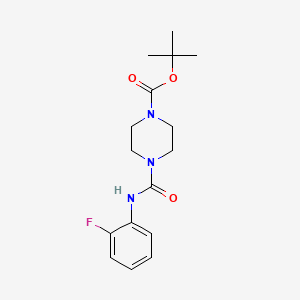
L-Glutamine-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamine-2-13C is a stable isotope-labeled compound of L-Glutamine, where the carbon at the second position is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed metabolic studies and tracing experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glutamine-2-13C can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the glutamine molecule during its synthesis. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the incorporation of the labeled carbon atom.
Industrial Production Methods
In industrial settings, this compound is produced using fermentation processes. Microorganisms such as bacteria or yeast are cultured in a medium containing carbon-13 labeled substrates. These microorganisms metabolize the substrates and incorporate the labeled carbon into the glutamine molecule. The resulting product is then purified to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamine-2-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Glutamate-2-13C.
Reduction: It can be reduced to form L-Glutamine derivatives.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products
The major products formed from these reactions include L-Glutamate-2-13C, various L-Glutamine derivatives, and substituted glutamine compounds.
Wissenschaftliche Forschungsanwendungen
L-Glutamine-2-13C has a wide range of applications in scientific research:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding cellular metabolism.
Medicine: It is used in metabolic studies to investigate diseases such as cancer and diabetes.
Industry: It is used in the production of labeled pharmaceuticals and in quality control processes.
Wirkmechanismus
L-Glutamine-2-13C exerts its effects by participating in various metabolic pathways. It is transported into cells via specific transporters and is converted into L-Glutamate-2-13C by the enzyme glutaminase. This conversion plays a crucial role in cellular energy production and the synthesis of nucleotides and amino acids. The labeled carbon allows researchers to trace the metabolic fate of glutamine and study its role in cellular processes.
Vergleich Mit ähnlichen Verbindungen
L-Glutamine-2-13C is unique due to its carbon-13 labeling, which distinguishes it from other glutamine compounds. Similar compounds include:
L-Glutamine-1-13C: Labeled at the first carbon position.
L-Glutamine-3-13C: Labeled at the third carbon position.
L-Glutamine-4-13C: Labeled at the fourth carbon position.
L-Glutamine-13C5: Labeled at all five carbon positions.
These compounds are used in similar research applications but provide different insights based on the position of the labeled carbon atom.
This compound stands out due to its specific labeling, which allows for detailed studies of metabolic pathways involving the second carbon position.
Eigenschaften
Molekularformel |
C5H10N2O3 |
|---|---|
Molekulargewicht |
147.14 g/mol |
IUPAC-Name |
(2S)-2,5-diamino-5-oxo(213C)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1 |
InChI-Schlüssel |
ZDXPYRJPNDTMRX-CGEPYFIDSA-N |
Isomerische SMILES |
C(CC(=O)N)[13C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)
![N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088272.png)





![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)


![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)

